N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S/c1-2-13(23-14-6-4-3-5-11(14)19)16(22)21-17-20-12-8-7-10(18)9-15(12)24-17/h3-9,13H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDATOBDYYMYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)C=C(C=C2)F)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzothiazole moiety and a phenoxy group, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₂N₂O₂S |
| Molecular Weight | 284.29 g/mol |
| LogP | 3.45 |
| Melting Point | Not available |
Biological Activities
Research indicates that compounds with benzothiazole structures exhibit a range of biological activities, including:
1. Antimicrobial Activity
Benzothiazoles have been reported to possess antimicrobial properties. For instance, studies show that derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound this compound's efficacy against specific pathogens remains to be fully elucidated.
2. Anticancer Properties
Several benzothiazole derivatives have demonstrated anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis. Preliminary studies suggest that this compound may also exhibit similar effects through modulation of cancer-related signaling pathways.
3. Enzyme Inhibition
Research has highlighted the ability of certain benzothiazole derivatives to inhibit key enzymes involved in disease processes. For example, studies on related compounds have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases such as Alzheimer's.
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of related benzothiazole compounds, it was found that these compounds could significantly reduce cell viability in various cancer cell lines. The study utilized MTT assays to quantify cell proliferation and apoptosis assays to confirm the induction of programmed cell death.
Case Study 2: Enzyme Inhibition
Another study focused on the synthesis of benzothiazole derivatives and their inhibitory effects on AChE and BuChE. Results indicated that certain derivatives showed IC50 values in the low micromolar range, suggesting strong potential for therapeutic use in treating cognitive disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The 6-fluoro substituent in the target compound distinguishes it from analogs with other electron-withdrawing or bulky groups:
- N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) : Replacing fluorine with trifluoromethyl at the 6-position increases steric bulk and lipophilicity. BTA exhibits potent inhibitory activity (pIC₅₀ = 7.8) against CK-1δ, a kinase implicated in neurodegenerative diseases, with a GlideXP score of −3.78 kcal/mol . However, the target compound’s butanamide chain may offer improved conformational flexibility compared to BTA’s acetamide chain.
- N-(6-chloro-1,3-benzothiazol-2-yl)-4-phenylbutanamide: Substituting fluorine with chlorine introduces greater electronegativity and polarizability.
Amide Chain Modifications
The butanamide chain in the target compound contrasts with shorter-chain analogs:
- Acetamide derivatives (e.g., BTA in , patented compounds in ): Shorter chains may restrict binding to shallower protein pockets. For example, BTA’s acetamide chain achieves high CK-1δ inhibition but may limit interactions in deeper active sites.
Aromatic Substituent Variations
The 2-fluorophenoxy group in the target compound differs from other aryl moieties:
- 3,4,5-Trimethoxyphenyl (BTA ) : Methoxy groups provide electron-donating effects and hydrogen-bond acceptors, contributing to BTA’s high binding affinity.
- 3-Methoxyphenyl and 2-methoxyphenyl (Patented compounds ) : Methoxy positional isomers influence steric interactions; the 2-methoxy group may cause steric hindrance compared to the target’s 2-fluoro substituent.
- 3-Fluorophenyl ( ) : Fluorine at the 3-position versus 2-position alters electronic distribution and binding orientation.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electron-Withdrawing Groups : Fluorine and trifluoromethyl at the 6-position improve metabolic stability, but trifluoromethyl may reduce solubility .
- Aryl Substituents: Fluorine’s small size and high electronegativity at the phenoxy 2-position may minimize steric clashes while enhancing dipole interactions .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)butanamide to achieve higher yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, highlights the use of water as a solvent in one-pot synthesis for benzothiazole derivatives, which reduces environmental impact while maintaining efficiency. Temperature control (e.g., 60–80°C) and pH adjustments (neutral to slightly acidic) are critical to minimize side reactions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are recommended for intermediates due to their polarity and compatibility with fluorinated groups . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity. Yield improvements may involve stoichiometric adjustments of the fluorophenol coupling agent and benzothiazole precursor.
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and fluorine integration patterns. For example, aromatic protons in the benzothiazole ring appear as distinct doublets in δ 7.2–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 377.08 for CHFNOS).
- Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm confirm amide C=O stretching, while 1250–1350 cm corresponds to C-F bonds .
- Melting Point (MP) : Consistency in MP (e.g., 179–181°C) indicates purity .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Begin with in vitro assays targeting fluorinated benzothiazole derivatives' known activities:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Fluorometric assays (e.g., kinase or protease inhibition) using recombinant enzymes. Adjust fluorophore-quencher pairs to account for the compound’s autofluorescence .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 μM to assess therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzothiazole derivatives?
- Methodological Answer : Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Structural Reanalysis : Compare X-ray crystallography or DFT-optimized structures to verify substituent conformations (e.g., ortho-fluorine vs. para-fluorine effects) .
- Assay Standardization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate conditions (pH, serum content) across labs.
- Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends in EC values and structure-activity relationships (SAR).
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to proteins (e.g., EGFR kinase). Prioritize flexible docking to account for fluorine’s steric effects .
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess binding free energy (ΔG) .
Q. How can researchers design experiments to elucidate the mechanism of action (MOA) of this compound?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate via Western blot or SILAC-MS .
- Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Metabolomics : LC-MS-based metabolomics to track changes in ATP, NADH, or glutathione levels, indicating metabolic disruption .
Key Considerations for Researchers
- Data Reproducibility : Document solvent lot numbers, humidity, and temperature during synthesis to minimize variability .
- Advanced Characterization : Use X-ray crystallography to resolve ambiguous NMR signals caused by fluorine’s anisotropic effects .
- Ethical Compliance : Adhere to institutional guidelines for handling fluorinated waste and biological samples .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
